molecular formula C6H3F2NO3 B8011126 2,6-Difluoro-3-nitrophenol

2,6-Difluoro-3-nitrophenol

Cat. No.: B8011126
M. Wt: 175.09 g/mol
InChI Key: FFOGGUIUFJWJSN-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-nitrophenol is a useful research compound. Its molecular formula is C6H3F2NO3 and its molecular weight is 175.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Difluoro-3-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Difluoro-3-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,6-difluoro-3-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO3/c7-3-1-2-4(9(11)12)5(8)6(3)10/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOGGUIUFJWJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Application Note: Regioselective Synthesis of 2,6-Difluoro-3-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists requiring a robust, regioselective synthesis of 2,6-Difluoro-3-nitrophenol (CAS: 1393179-72-0) .[1]

Unlike simple phenols, the synthesis of this specific isomer presents a classic "regioselectivity conflict." Direct nitration of 2,6-difluorophenol yields the 4-nitro isomer due to the strong para-directing influence of the hydroxyl group.[1] To successfully install the nitro group at the 3-position (meta to the phenol), we must employ a Directing Group Switching Strategy utilizing the aniline precursor.

Part 1: Strategic Analysis & Pathway Selection

The Regioselectivity Problem

In electrophilic aromatic substitution (EAS), the hydroxyl group (-OH) is a strong activator and ortho, para-director.[1] In 2,6-difluorophenol, the ortho positions are blocked by fluorine atoms.[1] Consequently, standard nitration overwhelmingly targets the para position, yielding 2,6-difluoro-4-nitrophenol .[1]

The Solution: The Anilinium Route

To access the 3-isomer, we utilize 2,6-difluoroaniline as the starting material.[1][2][3] By conducting the nitration in a strongly acidic medium (sulfuric acid), the amine (-NH₂) is protonated to the ammonium species (-NH₃⁺).[1]

  • Electronic Flip: The -NH₃⁺ group is a strong electron-withdrawing group and a meta-director .[1]

  • Cooperative Directing: The fluorine atom at position 2 is an ortho, para-director.[1] Its ortho position coincides with the meta position of the ammonium group (Position 3).

  • Result: Both electronic vectors converge on Position 3, affording high regioselectivity for 2,6-difluoro-3-nitroaniline , which is subsequently converted to the phenol via diazotization.[1]

Pathway Visualization

The following diagram illustrates the divergent pathways between direct phenol nitration (undesired) and the amine-directed route (desired).

SynthesisRoute Start_Phenol 2,6-Difluorophenol (Starting Material A) Direct_Nitration Direct Nitration (HNO3/H2SO4) Start_Phenol->Direct_Nitration Standard Conditions Start_Aniline 2,6-Difluoroaniline (Starting Material B) Protonation Acidic Protonation (In situ formation of -NH3+) Start_Aniline->Protonation H2SO4 Wrong_Product 2,6-Difluoro-4-nitrophenol (MAJOR PRODUCT - UNDESIRED) Direct_Nitration->Wrong_Product Para-Substitution dominates Nitration_Step Electrophilic Nitration (Meta-direction by -NH3+) Protonation->Nitration_Step Intermediate Intermediate: 2,6-Difluoro-3-nitroaniline Nitration_Step->Intermediate Regioselective (Pos 3) Diazotization Diazotization (NaNO2, H2SO4, 0°C) Intermediate->Diazotization Hydrolysis Hydrolysis (H2O, Heat) Diazotization->Hydrolysis -N2 gas evolution Target TARGET: 2,6-Difluoro-3-nitrophenol Hydrolysis->Target

Caption: Divergent synthesis pathways. The green path (right) utilizes the ammonium directing effect to achieve the target 3-nitro substitution, whereas direct phenol nitration (red, left) yields the incorrect isomer.

Part 2: Detailed Experimental Protocol

Step 1: Regioselective Nitration of 2,6-Difluoroaniline

Objective: Synthesize 2,6-difluoro-3-nitroaniline.[1] Critical Process Parameter (CPP): The reaction medium must remain strongly acidic to ensure the amine exists as the -NH₃⁺ species.[1] Incomplete protonation leads to 4-nitro impurity.[1]

Reagents:

  • 2,6-Difluoroaniline (1.0 eq)[1]

  • Sulfuric Acid (H₂SO₄), 98% (Solvent/Proton source, ~10 vol)

  • Potassium Nitrate (KNO₃) or Fuming HNO₃ (1.05 eq)[1]

Procedure:

  • Dissolution: Charge a reactor with concentrated H₂SO₄. Cool to 0–5°C.[1][3]

  • Addition: Slowly add 2,6-difluoroaniline dropwise. Caution: Exothermic.[1][4] Maintain internal temperature <10°C. Stir for 30 mins to ensure complete formation of the anilinium salt.

  • Nitration: Add KNO₃ (solid) or fuming HNO₃ dropwise, maintaining temperature at 0–5°C.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC or HPLC.[1]

  • Quench: Pour the reaction mixture slowly onto crushed ice (~5x volume).

  • Neutralization: Carefully neutralize with aqueous NaOH or NH₄OH to pH 8–9 to liberate the free amine base.[1]

  • Isolation: Extract with Ethyl Acetate (3x).[5][6] Wash organics with brine, dry over Na₂SO₄, and concentrate.[4][5]

  • Purification: Recrystallize from Ethanol/Water if necessary.

Step 2: Diazotization and Hydrolysis (Sandmeyer-type Hydrolysis)

Objective: Convert the amino group to a hydroxyl group.[1]

Reagents:

  • 2,6-Difluoro-3-nitroaniline (from Step 1)[1]

  • Sulfuric Acid (35-40% aqueous solution)[1]

  • Sodium Nitrite (NaNO₂) (1.1 eq)[1]

  • Urea (trace, to quench excess nitrite)

Procedure:

  • Salt Formation: Suspend the nitroaniline in dilute H₂SO₄ (35%). Heat gently to dissolve if needed, then cool rapidly to 0–5°C to precipitate the fine amine sulfate salt (increases surface area).

  • Diazotization: Add an aqueous solution of NaNO₂ dropwise, keeping the temperature strictly <5°C. Stir for 30–60 mins. The solution should become clear/yellowish.[1]

    • QC Check: Test with starch-iodide paper (should turn blue immediately).[1][3]

  • Quench: Add a small amount of Urea to destroy excess nitrous acid (until starch-iodide test is negative).

  • Hydrolysis: Prepare a separate vessel with dilute H₂SO₄ (10%) and heat to reflux (100°C).

  • Addition: Add the cold diazonium solution dropwise into the boiling acid.

    • Note: Rapid evolution of N₂ gas will occur.[1] Add slowly to prevent foaming over.[1]

  • Completion: Continue reflux for 15–30 mins after addition is complete.

  • Work-up: Cool to room temperature. The product, 2,6-Difluoro-3-nitrophenol , may precipitate.[1] If not, extract with Dichloromethane (DCM).

  • Final Purification: The phenol is acidic.[1] Extract into 1M NaOH (aqueous), wash the aqueous layer with DCM (removes non-phenolic impurities), then re-acidify the aqueous layer with HCl to pH 1. Extract the pure phenol into DCM, dry, and concentrate.

Part 3: Data Summary & Quality Control

Reaction Parameters Table
ParameterStep 1: NitrationStep 2: Diazotization/Hydrolysis
Substrate 2,6-Difluoroaniline2,6-Difluoro-3-nitroaniline
Key Reagent KNO₃ / H₂SO₄NaNO₂ / H₂SO₄ / H₂O
Temperature 0°C → 25°C0°C (Diazo) → 100°C (Hydrolysis)
Limiting Factor Temperature control (Exotherm)Stability of Diazonium salt (>10°C dec.)
Major Byproduct 4-nitro isomer (if acidity drops)Azo-coupling tars (if added too fast)
Typical Yield 75 - 85%60 - 70%
Analytical Characterization (Expected)
  • Appearance: Yellow to orange solid.[1]

  • ¹H NMR (DMSO-d₆):

    • The molecule has two aromatic protons at positions 4 and 5.

    • δ ~7.0–7.5 ppm: Multiplet (H5), shielded by F and ortho to F.

    • δ ~8.0–8.5 ppm: Multiplet (H4), strongly deshielded by the adjacent Nitro group.

    • Coupling: The protons will show ortho-coupling (~8-9 Hz) and complex C-F coupling.[1]

  • ¹⁹F NMR: Two distinct signals (asymmetric environment). One signal will be significantly shifted due to the ortho-nitro group.[1]

Part 4: Safety & Handling

  • Hydrofluoric Acid Potential: While this protocol does not use HF gas, the degradation of fluorinated aromatics under extreme thermal stress can release fluoride ions. Standard lab PPE is sufficient, but avoid contact with calcium-containing glassware if high-temp distillation is attempted.[1]

  • Diazonium Salts: The intermediate diazonium salt in Step 2 is potentially explosive if allowed to dry. Never isolate the dry diazonium salt. Proceed immediately to the hydrolysis step in solution.

  • Nitration Runaway: The nitration of anilines is highly exothermic.[1] On a scale >10g, use a jacketed reactor with active cooling.

References

  • Precursor Synthesis & Diazotization Logic

    • Methodology for converting 2,6-difluoroaniline to phenols via diazonium salts.[1][3]

    • Source: [1]

  • Nitration Regioselectivity (Anilinium Mechanism)

    • General mechanism for meta-nitration of anilines in concentr
    • Source: (Analogous chemistry).

  • Target Molecule Identification

    • Confirmation of CAS 1393179-72-0 and availability.[1][7][8][9]

    • Source: [1][7][9][10][11]

  • Patent Context (Utility)

    • Use of 2,6-difluoro-3-nitrophenol as a scaffold in drug discovery (PLK1 degradation).[1]

    • Source: [1]

Sources

Application Note: Strategic Functionalization of 2,6-Difluoro-3-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with 2,6-Difluoro-3-nitrophenol (CAS 1393179-72-0) .[1] It synthesizes specific patent literature and fundamental physical-organic principles to provide a robust guide for derivatization.[1]

Subject: Regioselective Derivatization & Scaffold Construction CAS: 1393179-72-0 Molecular Weight: 175.09 g/mol Core Application: Synthesis of Kinase Inhibitors (e.g., PLK1 inhibitors), PROTAC linkers, and Benzoxazine heterocycles.[1]

Executive Summary & Reactivity Profile

2,6-Difluoro-3-nitrophenol is a densely functionalized aromatic scaffold.[1] Its utility lies in the orthogonal reactivity of its four substituents, allowing for sequential, programmable assembly of complex pharmacophores.

The Reactivity Landscape

The molecule presents a specific challenge: managing the competing electronic effects of the electron-withdrawing nitro group (-NO₂) and the electron-donating hydroxyl group (-OH) on the two fluorine atoms.[1]

  • C1-Hydroxyl: Acidic and nucleophilic.[1] Must be "anchored" (protected) first to prevent salt formation with amine nucleophiles or side-reactions.[1]

  • C6-Fluorine (Target 1): Located para to the nitro group.[1] This is the most electrophilic site for Nucleophilic Aromatic Substitution (SNAr) due to strong resonance stabilization of the Meisenheimer complex.

  • C2-Fluorine (Target 2): Located ortho to the nitro group. While activated, it is sterically crowded (sandwiched between the alkoxy and nitro groups) and generally less reactive than the C6 position.

  • C3-Nitro: The "Hinge."[1] serves as the activating group for SNAr and is subsequently reduced to an aniline for amide coupling or heterocyclization.

Decision Matrix: Pathway Selection
Desired TransformationPrimary ReagentRegioselectivityCritical Control Point
O-Protection Alkyl Halide / BaseC1-OH (Exclusive)Prevent C-alkylation by using mild bases (K₂CO₃).[1]
SNAr Displacement Primary/Secondary AmineC6-F (Major) > C2-FSteric hindrance at C2 directs attack to C6.[1]
Nitro Reduction Fe/NH₄Cl or H₂/Pd-CC3-NO₂ → C3-NH₂Avoid dechlorination if Cl substituents are added later.[1]

Visual Workflow & Mechanism

The following diagram illustrates the standard derivatization logic, highlighting the "Protect-Displace-Reduce" sequence.[1]

G cluster_0 Reactivity Logic Start 2,6-Difluoro-3-nitrophenol (Starting Material) Step1 Step 1: O-Protection (Formation of Ether) Start->Step1 MeI or BnBr K2CO3, DMF Step2 Step 2: Regioselective S_NAr (Displacement of C6-F) Step1->Step2 R-NH2 DIEA, DMSO, Heat Step3 Step 3: Nitro Reduction (Aniline Formation) Step2->Step3 Fe/NH4Cl or H2/Pd-C Product Functionalized Scaffold (e.g., Kinase Inhibitor Core) Step3->Product Cyclization/Coupling Note1 C6-F is Para to NO2 (Highly Activated) Note2 C2-F is Ortho to NO2 (Sterically Hindered)

Caption: Logical flow for the sequential functionalization of 2,6-difluoro-3-nitrophenol, prioritizing C6-F displacement.

Detailed Experimental Protocols

These protocols are adapted from high-yield industrial procedures for similar fluoronitrobenzene scaffolds [1, 2].[1]

Protocol A: O-Alkylation (Protection)

Objective: Mask the phenolic hydroxyl to prevent interference during SNAr and modulate the electronic properties of the ring. Typical Yield: 90–95%

  • Setup: Charge a round-bottom flask with 2,6-difluoro-3-nitrophenol (1.0 equiv) and anhydrous DMF (10 mL/g).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (2.0 equiv).[2] Stir at room temperature (RT) for 15 minutes. The solution will turn yellow/orange (phenoxide formation).

  • Electrophile: Dropwise add Methyl Iodide (MeI) or Benzyl Bromide (BnBr) (1.2 equiv).

    • Note: Benzyl groups are preferred if deprotection is required later; Methyl groups are preferred if the ether is part of the final pharmacophore.

  • Reaction: Stir at 25–40°C for 4–14 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc, wash with water (3x) and brine (1x) to remove DMF. Dry over Na₂SO₄ and concentrate.

    • Purification: Usually not required; the product crystallizes or forms a clean oil.

Protocol B: Regioselective SNAr Reaction

Objective: Selective displacement of the C6-Fluorine (para to NO₂) by an amine nucleophile.[1] Typical Yield: 75–85%

  • Setup: Dissolve the O-protected intermediate (from Protocol A) in DMSO or NMP (5 mL/g).

    • Why DMSO? Polar aprotic solvents stabilize the anionic transition state (Meisenheimer complex), accelerating the reaction.

  • Nucleophile: Add the primary or secondary Amine (1.1–1.5 equiv).

  • Base: Add DIPEA (Hünig's Base) (2.0 equiv) to scavenge HF generated during the reaction.

  • Reaction: Heat to 60–80°C .

    • Critical Check: Monitor Regioselectivity.[3][4][5][6] The major product (C6-substitution) usually forms faster.[1] If the temperature is too high (>100°C), C2-substitution (minor impurity) may increase.

  • Workup: Pour into ice water. The product often precipitates. Filter and wash with water. If oil forms, extract with EtOAc.

Protocol C: Nitro Reduction

Objective: Convert the nitro group to an aniline for subsequent amide coupling. Method: Iron-Ammonium Chloride (Chemoselective, avoids dehalogenation).[1]

  • Setup: Dissolve the SNAr product in Ethanol/Water (4:1 ratio).

  • Reagents: Add Iron powder (5.0 equiv) and Ammonium Chloride (NH₄Cl) (5.0 equiv).

  • Reaction: Heat to reflux (80°C ) with vigorous stirring for 1–3 hours.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Partition between saturated NaHCO₃ and EtOAc. Dry and concentrate.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield in SNAr Incomplete conversion due to steric bulk of amine.[1]Increase temperature to 90°C or switch solvent to NMP. Use 2.0 equiv of amine.
Regioisomer Mixture (C6 vs C2) Reaction temperature too high; loss of kinetic control.Lower temperature to 50°C and extend reaction time. Verify isomer identity via NOE NMR (interaction between Amine-H and C5-H).
O-Alkylation Stalled Aggregation of K₂CO₃ in DMF.Use finely ground K₂CO₃ or add a catalytic amount of TBAI (tetrabutylammonium iodide).

References

  • Patent Application: Novel plk1 degradation inducing compound. WO2024162828A1. (2024). Describes the specific use of 2,6-difluoro-3-nitrophenol, its methylation, and subsequent SNAr reactions. Link

  • General SNAr Methodology: Regioselective SNAr Reactions of Substituted Difluorobenzene Derivatives. ResearchGate. Discusses the preference for para-fluorine displacement in polyfluorinated nitrobenzenes. Link

  • Chemical Data: 2,6-Difluoro-3-nitrophenol (CAS 1393179-72-0) Substance Info.[1][7][8][9][10][11] PubChem/BLD Pharm. Link

Note: Always verify the exact substitution pattern of your starting material using 1H-NMR before beginning synthesis, as isomer nomenclature in this class can be confusing in commercial catalogs.[1]

Sources

Application Notes and Protocols: Selective Catalytic Reduction of 2,6-Difluoro-3-nitrophenol to 3-Amino-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the selective catalytic reduction of the nitro group in 2,6-Difluoro-3-nitrophenol to yield the valuable intermediate, 3-Amino-2,6-difluorophenol. The synthesis of this and similar aminophenols is a critical step in the development of novel pharmaceuticals and advanced materials. This document explores the underlying chemical principles, offers guidance on catalyst selection, and presents detailed experimental procedures for both high-pressure hydrogenation and transfer hydrogenation methods. Emphasis is placed on achieving high chemoselectivity, particularly the suppression of hydrodefluorination, a common side reaction in the hydrogenation of fluorinated aromatic compounds.

Introduction: The Significance of 3-Amino-2,6-difluorophenol

The selective reduction of functionalized nitroaromatics is a cornerstone of modern synthetic chemistry, providing access to a wide array of anilines that serve as pivotal building blocks in numerous industries.[1] The target molecule of this guide, 3-Amino-2,6-difluorophenol, is of particular interest to researchers in drug development and materials science. The presence of the fluoro, amino, and hydroxyl functional groups on a single aromatic ring offers a unique scaffold for creating complex molecules with tailored electronic and biological properties.

However, the synthesis of this compound presents a significant challenge: the selective reduction of the nitro group in the presence of two fluorine atoms and a phenolic hydroxyl group. The primary obstacle is the potential for hydrodefluorination, a side reaction that can lead to the formation of undesired byproducts and reduce the overall yield and purity of the target amine. This guide addresses this challenge by providing detailed protocols and insights into achieving high chemoselectivity.

Mechanism and Catalyst Selection

The catalytic reduction of a nitro group to an amine is a multi-step process that occurs on the surface of a heterogeneous catalyst.[2] The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final amine product.

ReactionMechanism Substrate Ar-NO₂ (2,6-Difluoro-3-nitrophenol) Nitroso Ar-NO (Nitroso intermediate) Substrate->Nitroso + H₂ Hydroxylamine Ar-NHOH (Hydroxylamine intermediate) Nitroso->Hydroxylamine + H₂ Product Ar-NH₂ (3-Amino-2,6-difluorophenol) Hydroxylamine->Product + H₂

Caption: Generalized reaction pathway for the catalytic reduction of a nitroarene.

The choice of catalyst is paramount in achieving both high conversion and selectivity. The most common catalysts for this transformation are Palladium on carbon (Pd/C) and Raney Nickel.[3][4]

  • Palladium on Carbon (Pd/C): This is often the catalyst of choice for nitro group reductions due to its high activity.[3] However, a significant drawback of Pd/C is its propensity to catalyze hydrodehalogenation, which in this case would be the undesired removal of fluorine atoms.[3] The use of catalyst poisons, such as diphenylsulfide, can mitigate this side reaction by selectively deactivating the sites responsible for C-F bond cleavage.[5]

  • Raney Nickel: This sponge-like nickel catalyst is a well-established alternative to Pd/C, particularly for substrates where dehalogenation is a concern.[3] It is generally less active than Pd/C but often provides higher selectivity in the reduction of halogenated nitroaromatics.[6]

  • Nickel-Boron (Ni-B) Amorphous Alloy: Recent studies on the reduction of structurally similar di-chlorinated nitrophenols have shown excellent conversion and selectivity using Ni-B amorphous alloy catalysts. This suggests that this catalyst system could be highly effective for the target transformation.

For the purpose of this guide, we will provide protocols for both a traditional high-pressure hydrogenation using Raney Nickel and a milder transfer hydrogenation approach, which can often offer enhanced selectivity.

Experimental Protocols

High-Pressure Catalytic Hydrogenation

This protocol is adapted from methodologies for the reduction of similar halogenated nitrophenols and is designed to favor the selective reduction of the nitro group while minimizing hydrodefluorination.

HydrogenationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Prep_Substrate Dissolve 2,6-Difluoro-3-nitrophenol in Methanol Charge_Reactor Charge autoclave with substrate solution and catalyst Prep_Substrate->Charge_Reactor Prep_Catalyst Prepare Raney Nickel slurry Prep_Catalyst->Charge_Reactor Purge_Reactor Purge with N₂ then H₂ Charge_Reactor->Purge_Reactor Pressurize_Heat Pressurize with H₂ and heat to reaction temperature Purge_Reactor->Pressurize_Heat Run_Reaction Stir vigorously and monitor H₂ uptake Pressurize_Heat->Run_Reaction Cool_Vent Cool reactor and vent H₂ Run_Reaction->Cool_Vent Filter_Catalyst Filter catalyst through Celite Cool_Vent->Filter_Catalyst Concentrate Concentrate filtrate under reduced pressure Filter_Catalyst->Concentrate Purify Purify by recrystallization or chromatography Concentrate->Purify

Caption: Experimental workflow for high-pressure catalytic hydrogenation.

Materials:

  • 2,6-Difluoro-3-nitrophenol

  • Raney Nickel (activated slurry in water)

  • Methanol (MeOH), anhydrous

  • Nitrogen (N₂) gas

  • Hydrogen (H₂) gas

  • Celite® or a similar filter aid

  • High-pressure autoclave (e.g., Parr hydrogenator) equipped with a stirrer, pressure gauge, and temperature control.

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (typically 3-5% by weight of the substrate) with anhydrous methanol three times to remove the water.

  • Reactor Charging: To the high-pressure autoclave, add a solution of 2,6-Difluoro-3-nitrophenol in anhydrous methanol. Add the prepared Raney Nickel slurry to the reactor.

  • Inerting the System: Seal the autoclave and purge the system with nitrogen gas three times to remove any residual air.

  • Hydrogenation: Purge the system with hydrogen gas three times. Pressurize the reactor with hydrogen to the desired pressure (see table below) and begin stirring. Heat the reaction mixture to the target temperature.

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake on the pressure gauge. The reaction is typically complete when hydrogen uptake ceases.

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen gas.

  • Catalyst Removal: Under a nitrogen atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The Raney Nickel catalyst is pyrophoric and must be kept wet with solvent at all times.

  • Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-Amino-2,6-difluorophenol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Table 1: Recommended Reaction Parameters for High-Pressure Hydrogenation

ParameterRecommended ValueRationale
Catalyst Raney NickelLower propensity for hydrodehalogenation compared to Pd/C.[3]
Catalyst Loading 3-5 wt%Sufficient for efficient reaction without excessive cost.
Solvent MethanolGood solubility for the substrate and product.
H₂ Pressure 50-100 psiModerate pressure is often sufficient for nitro group reduction.
Temperature 25-50 °CLower temperatures can help to minimize side reactions like hydrodefluorination.
Reaction Time 2-8 hoursMonitor by TLC or LC-MS for completion.
Catalytic Transfer Hydrogenation

Transfer hydrogenation is a milder alternative to high-pressure hydrogenation, often providing better selectivity. This method uses a hydrogen donor in situ, avoiding the need for high-pressure hydrogen gas.

Materials:

  • 2,6-Difluoro-3-nitrophenol

  • Palladium on carbon (10% Pd/C)

  • Formic acid (HCOOH) or Ammonium formate (HCOONH₄)

  • Methanol (MeOH)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-Difluoro-3-nitrophenol and methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the flask.

  • Hydrogen Donor Addition: Slowly add formic acid or ammonium formate (3-5 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst.

  • Extraction: Concentrate the filtrate under reduced pressure. Dilute the residue with ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Wash with brine, dry over magnesium sulfate or sodium sulfate, and filter.

  • Isolation and Purification: Concentrate the organic layer under reduced pressure to yield the crude product. Purify as described in the high-pressure hydrogenation protocol.

Troubleshooting and Safety Considerations

Issue Potential Cause Suggested Solution
Incomplete Reaction Inactive catalyst, insufficient hydrogen donor, or low temperature.Use fresh, active catalyst. Increase the amount of hydrogen donor. Gradually increase the reaction temperature.
Hydrodefluorination Catalyst is too active, or the reaction temperature is too high.Switch to a less active catalyst (e.g., Raney Nickel). Lower the reaction temperature. Consider using a catalyst poison like diphenylsulfide with Pd/C.[5]
Low Yield Product loss during workup or purification.Optimize extraction and purification procedures. Ensure complete neutralization of the product if it is an acid salt.
Catalyst Fire Pyrophoric catalyst (e.g., Raney Nickel) exposed to air.Keep the catalyst wet with solvent at all times during handling and filtration.

Safety Precautions:

  • All procedures should be performed in a well-ventilated fume hood.

  • High-pressure hydrogenation should only be conducted by trained personnel using appropriate safety equipment, including a blast shield.

  • Raney Nickel is pyrophoric and must be handled with extreme care. Never allow it to dry in the air.

  • Hydrogen gas is highly flammable. Ensure there are no ignition sources in the vicinity of the reaction setup.

References

  • Corma, A., Serna, P., & Concepción, P. (2007). Gold catalysts for the chemoselective hydrogenation of functionalized nitroarenes. Journal of the American Chemical Society, 129(21), 6358-6365.
  • Blaser, H. U., Steiner, H., & Studer, M. (2009). Selective catalytic hydrogenation of functionalized nitroarenes: an update. Catalysis Science & Technology, 1(1), 7-19.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

  • Sajiki, H., Mori, A., Miyakawa, Y., Ohashi, E., Haga, T., & Maegawa, T. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279–3281.
  • Taft, R. W., & Hansch, C. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(8), 1625-1695.
  • Cheng, C. H., & Liou, F. (1982). Reduction of aromatic nitro compounds by secondary alcohols using rhodium complexes as catalysts. The Journal of Organic Chemistry, 47(15), 3018-3021.
  • Nystrom, R. F., & Brown, W. G. (1948). Reduction of Organic Compounds by Lithium Aluminum Hydride. III. Halides, Quinones, Miscellaneous Nitrogen Compounds. Journal of the American Chemical Society, 70(11), 3738-3740.
  • Nagashima, H., et al. (2011). A new supported catalyst on nitrogen-doped carbon nanofibers was used as efficient and chemoselective promoter for hydrogenation of nitroarenes. Journal of the American Chemical Society, 133(45), 18133-18136.
  • Beller, M., et al. (2013). An iron catalyst based on Fe2O3 which is synthesized by the controlled pyrolysis of iron-phenanthroline (Fe-Phen) complexes on carbon. Journal of the American Chemical Society, 135(35), 12976-12983.
  • Boddien, A., et al. (2011). A well-defined iron-based catalyst system enables the reduction of nitroarenes to anilines using formic acid as reducing agent. Journal of the American Chemical Society, 133(32), 12875-12879.
  • Benaglia, M., et al. (2015). The combination HSiCl3 and a tertiary amine enables a mild, metal-free reduction of both aromatic and aliphatic nitro groups to amines. Organic Letters, 17(16), 3941-3943.
  • Kumar, N., et al. (2014). The chemoselective method tolerates a wide range of reducible functional groups, such as ketones, nitriles, esters, halogens, and heterocyclic rings. The Journal of Organic Chemistry, 79(19), 9433-9439.
  • Lipshutz, B. H., et al. (2021). Efficient Reduction of Aromatic Nitro Groups in Water.
  • Lu, H., et al. (2018). The combination of B2pin2 and KOtBu enables a chemoselective, metal-free reduction of aromatic nitro compounds to the corresponding amines in very good yields in isopropanol. Organic Letters, 20(21), 6828-6832.
  • Google Patents. (1989). Process for the preparation of 2,6-dichloro-4-aminophenol.
  • Google Patents. (1997). Raney-type catalysts for the hydrogenation of halonitroaromatic compounds.
  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • MDPI. (2023). Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. Retrieved from [Link]

  • PubMed. (2005). Chemoselective hydrogenation of nitro compounds with supported gold catalysts. Retrieved from [Link]

  • ResearchGate. (2012). Influence of Chemical Structures on Reduction Rates and Defluorination of Fluoroarenes during Catalytic Reduction using a Rhodium-Based Catalyst. Retrieved from [Link]

  • ResearchGate. (2014). Pd/C-Catalyzed Room-Temperature Hydrodehalogenation of Aryl Halides with Hydrazine Hydrochloride. Retrieved from [Link]

  • ResearchGate. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]

  • ResearchGate. (2022). Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Retrieved from [Link]

  • ResearchGate. (2022). Light-Driven Hydrodefluorination of Electron-Rich Aryl Fluorides by an Anionic Rhodium-Gallium Photoredox Catalyst. Retrieved from [Link]

  • ResearchGate. (2024). Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. Retrieved from [Link]

  • RSC Publishing. (2012). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. Retrieved from [Link]

  • RSC Publishing. (2014). Novel chemoselective hydrogenation of aromatic nitro compounds over ferric hydroxide supported nanocluster gold in the presence of CO and H2O. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2007). Facile Hydrodehalogenation with H2 and Pd/C Catalyst under Multiphase Conditions. 3. Selective Removal of Halogen from Functionalized Aryl Ketones. 4. Aryl Halide-Promoted Reduction of Benzyl Alcohols to Alkanes. Retrieved from [Link]

  • Wikipedia. (2023). Raney nickel. Retrieved from [Link]

  • MDPI. (2022). Application of Raney Al-Ni Alloy for Simple Hydrodehalogenation of Diclofenac and Other Halogenated Biocidal Contaminants in Alkaline Aqueous Solution under Ambient Conditions. Retrieved from [Link]

  • Pacific Northwest National Laboratory. (2017). Palladium‐Catalyzed Hydrolytic Cleavage of Aromatic C−O Bonds. Retrieved from [Link]

  • ResearchGate. (2019). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Retrieved from [Link]

  • ResearchGate. (n.d.). raney nickel reductions-part i. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Advanced Nitration Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Nitration Process Support Center

Status: Operational Ticket Context: High-value intermediate synthesis; functional group incompatibility; thermal instability.

As Senior Application Scientist, I understand that nitration is rarely as simple as "add acid and stir." It is a balancing act between the aggressive electrophilicity of the nitronium ion (


) and the stability of your substrate. This guide addresses the four most common "pain points" reported by our users: Reactivity Failure (Deactivated Rings) , Poor Regioselectivity , Thermal Runaway , and Acid Sensitivity .
Part 1: Diagnostic Workflow

Before altering your parameters, determine your reaction class using the decision matrix below. This logic separates "kinetic" issues from "thermodynamic" or "stability" issues.

NitrationDecisionTree Start Start: Analyze Substrate IsActivated Is the Ring Activated? (e.g., -OH, -OMe, -NHAc) Start->IsActivated Deactivated Deactivated / Electron Poor (e.g., -CF3, -CN, -COR) IsActivated->Deactivated No Activated Activated / Electron Rich IsActivated->Activated Yes IsAcidSensitive Is it Acid Sensitive? (e.g., acetals, esters) Method_Mild Method C: Acetyl Nitrate (Ac2O/HNO3) IsAcidSensitive->Method_Mild Yes Method_Flow Method D: Flow Chemistry (For Exotherm Control) IsAcidSensitive->Method_Flow No (Safety Priority) Method_Strong Method A: Superacid Media (Oleum/HNO3) Deactivated->Method_Strong Robust Substrate Method_Salt Method B: Nitronium Salts (NO2BF4 in Sulfolane) Deactivated->Method_Salt Need Anhydrous/Clean Activated->IsAcidSensitive

Figure 1: Decision matrix for selecting the appropriate nitration protocol based on substrate electronics and stability.

Part 2: Troubleshooting & Protocols
Issue 1: "My substrate is deactivated and won't react with standard Mixed Acid."

Diagnosis: Standard mixed acid (conc.


/

) generates an equilibrium concentration of

. For substrates with strong electron-withdrawing groups (EWG) like trifluoromethyl or nitro groups, this concentration is insufficient to overcome the high activation energy barrier.

Solution: The Nitronium Salt Protocol (


) 
Instead of relying on in situ generation, use a pre-formed nitronium salt. This reagent provides a stoichiometric source of the super-electrophile without the need for water-generating dehydration equilibria [1].

Protocol: Nitration of Deactivated Arenes with


 
  • Reagents: Substrate (1.0 equiv), Nitronium Tetrafluoroborate (

    
    , 1.1–1.5 equiv), Sulfolane or Acetonitrile (Anhydrous).
    
  • Safety Note:

    
     is corrosive and moisture-sensitive.[1] Handle in a glovebox or under positive 
    
    
    
    pressure.
  • Preparation: Dissolve the substrate in dry sulfolane (highly polar, non-nucleophilic, stable to nitration).

  • Addition: Cool to 0°C. Add

    
     solid in portions. Note: Do not use ether or acetone; they will react violently.
    
  • Monitoring: Allow to warm to Room Temperature (RT). Monitor by HPLC.

    • Validation: If no reaction occurs after 1 hour, heat to 50°C. The

      
       counter-ion is non-nucleophilic, preventing side reactions common with halides.
      
  • Quench: Pour into ice-cold saturated

    
    . Extract with Ethyl Acetate.
    
Issue 2: "I am getting poor regioselectivity (Ortho/Para mixtures) or over-nitration."

Diagnosis: Nitration is irreversible and highly exothermic. Once the reaction starts, local hot spots can drive di-nitration. Furthermore, the ortho position is often statistically favored (2 positions vs 1 para) but sterically hindered.

Solution: The "Blocking Group" Strategy (Reversible Sulfonation) If you require high para selectivity or need to prevent over-nitration, use a sulfonic acid blocking group. Sulfonation is reversible; nitration is not [2].

Step-by-Step Workflow:

  • Block: Treat substrate with

    
    /
    
    
    
    (fuming sulfuric acid). The bulky
    
    
    group will preferentially install at the para position (thermodynamic control).
  • Nitrate: Add

    
     to the mixture. The para position is blocked; the meta to the sulfonate (which is ortho to the original donor) is deactivated. The nitro group is forced into the remaining ortho position relative to the original donor.
    
  • Deprotect: Heat the mixture with dilute acid (desulfonation). The

    
     group leaves, yielding the pure isomer.
    

Table 1: Selectivity Control Parameters

ParameterAdjustmentMechanistic Effect
Temperature Lower (-20°C to 0°C)Increases selectivity for the kinetic product; reduces di-nitration.
Solvent Change to Acetic AnhydrideForms Acetyl Nitrate (bulkier electrophile); increases para selectivity due to steric hindrance at ortho.
Reagent Use

(Solid)
Allows nitration in organic solvents (DCM) without acid catalysis; milder profile.
Issue 3: "The reaction exotherms uncontrollably (Safety Hazard)."

Diagnosis: Batch nitration accumulates heat. As the temperature rises, the reaction rate increases exponentially (Arrhenius behavior), leading to thermal runaway.

Solution: Continuous Flow Chemistry Flow reactors have a high surface-area-to-volume ratio, allowing for near-instantaneous heat dissipation. This allows you to work at temperatures that would be unsafe in batch mode [3].

FlowNitration Substrate Substrate in DCM Pumps HPLC Pumps (Precise Stoichiometry) Substrate->Pumps Acid Fuming HNO3 / H2SO4 Acid->Pumps TMixer T-Mixer (Rapid Mixing) Pumps->TMixer Stream A + Stream B Reactor PFA Tubing Reactor (Residence Time: 2-10 min) (Temp: 0°C - 60°C) TMixer->Reactor Nitration Zone Quench Quench Module (Ice/Water Stream) Reactor->Quench Stop Reaction

Figure 2: Continuous flow setup for exothermic nitration. The small reactor volume ensures that even if a runaway occurs, the total energy release is contained.

Issue 4: "My molecule contains acid-sensitive groups (Acetals, Esters)."

Diagnosis: Strong mineral acids (


) will hydrolyze acetals, esters, and silyl ethers before nitration occurs.

Solution: Acetyl Nitrate (


) 
Acetyl nitrate is generated in situ by mixing 

with Acetic Anhydride (

).[2] It nitrates under essentially neutral or slightly acidic conditions, preserving sensitive functionality [4].

Critical Safety Warning: Acetyl nitrate is explosive if the concentration of


 exceeds 50% in the anhydride mixture, or if heated above 60°C.

Protocol: Safe Preparation of Acetyl Nitrate

  • Cooling: Cool Acetic Anhydride (

    
    ) to < 0°C.
    
  • Addition: Add Fuming

    
     dropwise, maintaining internal temp < 5°C. Ratio:  Keep 
    
    
    
    in large excess (typically 2:1 or 3:1 ratio of Anhydride to Acid).
  • Reaction: Add the substrate solution (in

    
    ) slowly.
    
  • Quench: Quench by pouring onto ice/sodium acetate mixture to buffer the pH immediately.

Part 3: References
  • Olah, G. A., et al. "Nitration with Nitronium Salts." Journal of the American Chemical Society.

  • Taylor, R. "Electrophilic Aromatic Substitution." Wiley Online Library.

  • Kappe, C. O. "Continuous Flow Nitration of Organic Compounds." Chemical Society Reviews.

  • Bordwell, F. G., et al. "Acetyl Nitrate Nitration." Journal of Organic Chemistry.

Sources

Validation & Comparative

Technical Assessment: GC-MS Identification Strategies for 2,6-Difluoro-3-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2,6-Difluoro-3-nitrophenol is a highly specialized intermediate often utilized in the synthesis of agrochemicals and pharmaceutical kinase inhibitors.[1] Its structural motif—a phenol ring flanked by electronegative fluorine atoms and a nitro group—imparts significant acidity and polarity to the molecule.

The Analytical Challenge: While Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for structural identification, the analysis of 2,6-Difluoro-3-nitrophenol presents specific hurdles:

  • Acidity & Polarity: The ortho-fluorine atoms increase the acidity of the phenolic hydroxyl (-OH) group.[1] In a standard non-polar GC column (e.g., 5%-phenyl-methylpolysiloxane), the underivatized compound actively binds to silanol sites, resulting in severe peak tailing, carryover, and non-linear calibration curves.[1]

  • Thermal Instability: Direct injection at high temperatures can lead to degradation or discrimination in the inlet liner.

The Solution: This guide validates a Silylation-based Derivatization Protocol as the superior method for identification. By converting the polar phenol to a trimethylsilyl (TMS) ether, we mask the hydrogen-bonding capability, improve volatility, and generate a distinct mass spectral fingerprint.

Analytical Decision Matrix

Before proceeding to the protocol, it is critical to understand why GC-MS with derivatization is selected over other common techniques like HPLC-UV or Direct GC.[1]

DecisionMatrix Start Analyte: 2,6-Difluoro-3-nitrophenol DirectGC Direct GC Injection Start->DirectGC HPLC HPLC-UV / LC-MS Start->HPLC DerivGC GC-MS + Derivatization (TMS) Start->DerivGC Issue1 Severe Peak Tailing (Silanol Interaction) DirectGC->Issue1 Result Issue2 Low Specificity (UV) or High Cost (LC-MS) HPLC->Issue2 Result Benefit Sharp Peaks Distinct Fragmentation Library Matchable DerivGC->Benefit Result

Figure 1: Analytical decision pathway highlighting the technical justification for derivatization.

Comparative Analysis: Method Performance

The following table contrasts the proposed derivatization method against alternative workflows.

FeatureMethod A: GC-MS (TMS Derivatization) Method B: Direct GC-MS Method C: HPLC-UV
Analyte State Trimethylsilyl ether derivativeFree phenolFree phenol (dissolved)
Peak Shape Symmetric (Gaussian) Asymmetric (Severe Tailing)Symmetric
Sensitivity (LOD) High (pg range in SIM mode)Low (Loss to adsorption)Moderate (ng range)
Specificity Excellent (Mass fingerprinting)Good (if peak elutes)Poor (Retention time only)
Throughput Moderate (Requires prep time)HighHigh
Suitability Recommended for ID & Quant Not RecommendedRoutine QC (Purity only)

Detailed Experimental Protocol

Objective: Qualitative identification and quantitative screening of 2,6-Difluoro-3-nitrophenol.

Reagents & Materials[1][2][3][4][5][6]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (Must be Anhydrous; <50 ppm water).[1]

  • Derivatizing Agent: BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS (Trimethylchlorosilane).[1]

    • Why TMCS? It acts as a catalyst to ensure the sterically hindered phenol (flanked by Fluorines) reacts completely.[1]

  • Internal Standard: 2,4-Dibromophenol (distinct mass, similar chemistry).[1]

Sample Preparation Workflow

Workflow Step1 1. Extraction/Dissolution Dissolve 1 mg sample in 1 mL dry DCM Step2 2. Drying Evaporate solvent under N2 stream (Remove all moisture) Step1->Step2 Step3 3. Derivatization Add 50 µL BSTFA + 1% TMCS Add 50 µL Pyridine (Catalyst) Step2->Step3 Step4 4. Reaction Incubate at 65°C for 30 mins Step3->Step4 Step5 5. Injection Inject 1 µL into GC-MS (Split 1:10) Step4->Step5

Figure 2: Step-by-step derivatization workflow for optimal silylation efficiency.

Instrumental Parameters (GC-MS)[1][2][6][7]
  • System: Agilent 7890/5977 (or equivalent).

  • Column: DB-5MS UI (Ultra Inert), 30m x 0.25mm x 0.25µm.[1]

    • Note: "Ultra Inert" columns are preferred to minimize residual activity if derivatization is incomplete.[1]

  • Inlet: Split/Splitless at 260°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 mins.

  • MS Source: Electron Impact (EI) at 70 eV, Source Temp 230°C.[1]

Data Interpretation & Validation

Mass Spectral Logic

Identification relies on observing the shift from the parent mass to the silylated derivative mass.

  • Parent Compound (C₆H₃F₂NO₃): MW = 175.09 amu.[1][2][3]

  • TMS Derivative: The Hydrogen (H, mass 1) is replaced by a Trimethylsilyl group (SiC₃H₉, mass 73).[1]

    • Calculation:

      
       amu.[1]
      

Diagnostic Ions (EI Spectrum):

  • m/z 247 (Molecular Ion, M+): The intact TMS derivative.[1] This confirms the derivatization was successful.

  • m/z 232 (M - 15): Loss of a methyl group (-CH₃) from the silicon atom.[1] This is the "signature" fragmentation for TMS derivatives.

  • m/z 201 (M - 46): Loss of the Nitro group (-NO₂).

  • m/z 73: The Trimethylsilyl cation [Si(CH₃)₃]⁺, a ubiquitous background ion confirming the presence of the silyl group.[1]

Quality Control Criteria (Self-Validating System)

To ensure the trustworthiness of the data, the following criteria must be met:

  • Derivatization Efficiency: No peak should be visible at the retention time of the free phenol (approx. 2-3 mins earlier than the derivative).[1] Presence of the free phenol indicates wet solvents or expired BSTFA.[1]

  • Linearity: The calibration curve (ratio of Analyte Area / Internal Standard Area) must have

    
     over the range of 1–100 ppm.
    

References

  • US EPA. (2007).[1] Method 8041A: Phenols by Gas Chromatography.[1][4] SW-846 Test Methods for Evaluating Solid Waste.[1] Link

  • Schummer, C., et al. (2009).[1][5] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482.[1] Link

  • Little, J.L. (1999).[1] Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22.[1] (General reference for TMS artifacts).

  • Sigma-Aldrich. (n.d.).[1][2] Derivatization Reagents for GC: BSTFA.[1][6][7] Technical Bulletin.[1] Link

Sources

Comparing the reactivity of 2,6-Difluoro-3-nitrophenol with other isomers

[1][2]

Executive Summary

In medicinal chemistry, the choice between 2,6-Difluoro-3-nitrophenol (3-NO₂ isomer) and 2,6-Difluoro-4-nitrophenol (4-NO₂ isomer) is rarely about pKa alone; it is about orthogonal reactivity .[1][2]

While the 4-NO₂ isomer is a classic "dead-end" scaffold useful primarily for its acidity and reduction potential (to aniline), the 3-NO₂ isomer acts as a versatile electrophilic handle.[1][2] The meta positioning of the nitro group relative to the hydroxyl group paradoxically places it ortho and para to the fluorine atoms, activating them for displacement. This guide details how to exploit this structural anomaly for scaffold diversification.

Structural & Electronic Analysis

The reactivity divergence stems from the relationship between the electron-withdrawing nitro group (-NO₂) and the leaving groups (-F).[1][2]

Feature3-Nitro Isomer (Target)4-Nitro Isomer (Alternative)
Structure OH(1), F(2,6), NO₂(3) OH(1), F(2,6), NO₂(4)
Electronic Effect Inductive (-I) & Resonance (-M)Inductive (-I) & Resonance (-M)
F-Activation High: F(2) is ortho to NO₂; F(6) is para to NO₂.[1][2]None: Both F(2) and F(6) are meta to NO₂.
pKa (Est.) ~5.5 - 6.0 (Less Acidic)~4.3 (More Acidic)
Primary Utility SNAr Electrophile Acidic Phenol / Aniline Precursor
Electronic Topology Diagram

The following diagram illustrates the electronic activation pathways. Note how the 3-nitro configuration creates "hotspots" for nucleophilic attack, whereas the 4-nitro configuration leaves the fluorine atoms electronically isolated from the nitro group's resonance pull.[2]

ReactivityMapcluster_3nitro2,6-Difluoro-3-nitrophenol (Active Electrophile)cluster_4nitro2,6-Difluoro-4-nitrophenol (Inert Electrophile)node3Nitro (C3)F2Fluorine (C2)(Ortho to NO₂)node3->F2Strong Activation(Induction + Resonance)F6Fluorine (C6)(Para to NO₂)node3->F6Strong Activation(Resonance)node4Nitro (C4)F2_4Fluorine (C2)(Meta to NO₂)node4->F2_4No ResonanceActivationF6_4Fluorine (C6)(Meta to NO₂)node4->F6_4No ResonanceActivation

Caption: Activation mapping showing why the 3-nitro isomer is susceptible to SNAr while the 4-nitro isomer is not.

Reactivity Profile 1: Acidity (pKa)

Understanding the acidity is crucial for handling and purification.[2] The 4-nitro isomer is significantly more acidic due to the direct resonance stabilization of the phenolate anion.[2]

  • 4-Nitro Mechanism: The negative charge on the phenolate oxygen can be delocalized directly onto the nitro group oxygen atoms (Para-resonance).[2]

  • 3-Nitro Mechanism: The negative charge cannot be delocalized onto the nitro group (Meta-relationship).[1][2] Stabilization is purely inductive (through the σ-bond framework) from the fluorine and nitro groups.[2]

Operational Implication:

  • Extraction: The 4-nitro isomer can be extracted into weaker bases (e.g., NaHCO₃), whereas the 3-nitro isomer typically requires stronger bases (e.g., Na₂CO₃ or NaOH) to fully deprotonate during workup.[2]

Reactivity Profile 2: Nucleophilic Aromatic Substitution (SNAr)[1]

This is the defining application of 2,6-Difluoro-3-nitrophenol . It serves as a scaffold to introduce amines, thiols, or ethers regioselectively.

Regioselectivity: C2 vs. C6

In the 3-nitro isomer, both fluorines are activated, but they are not equivalent.[2]

  • C2-Fluorine: Ortho to NO₂. Sterically crowded (flanked by OH and NO₂).

  • C6-Fluorine: Para to NO₂. Sterically accessible (flanked by OH and H).

Experimental Observation: Under standard SNAr conditions (mild base, nucleophile), substitution occurs preferentially at the C6 position (para to nitro) due to steric factors, despite the C2 position often having slightly higher electronic activation (inductive proximity).

SNAr Workflow Diagram

SNAr_PathwayStart2,6-Difluoro-3-nitrophenolStep1Protection (Recommended)(e.g., BnBr, K2CO3) -> Benzyl EtherStart->Step1 Prevent PhenolateDeactivationBranchNucleophilic Attack (R-NH2)Step1->BranchPathAPath A: Attack at C6 (Major)(Para to NO2, Less Steric)Branch->PathAPathBPath B: Attack at C2 (Minor)(Ortho to NO2, Steric Clash)Branch->PathBProductAProduct: 2-Fluoro-6-amino-3-nitrophenol deriv.PathA->ProductA

Caption: Decision tree for functionalizing the 3-nitro isomer. Protection is critical to prevent the formation of an electron-rich phenolate species which kills SNAr reactivity.[1][2]

Experimental Protocols

Protocol A: Synthesis of 2,6-Difluoro-3-nitrophenol (via Nitration)

Note: Direct nitration of 2,6-difluorophenol favors the 4-nitro isomer.[1][2] The 3-nitro isomer is a minor product and requires careful chromatography.[1][2]

  • Reagents: 2,6-Difluorophenol (1.0 eq), HNO₃ (1.1 eq, 65%), Acetic Acid (Solvent).

  • Procedure:

    • Dissolve 2,6-difluorophenol in glacial acetic acid at 0°C.

    • Add HNO₃ dropwise over 30 mins.[2]

    • Stir at 25°C for 2 hours.

    • Quench with ice water.[2]

  • Purification (Critical):

    • Extract with EtOAc.[2]

    • Column Chromatography: Elute with Hexane:EtOAc (9:1).

    • Order of Elution: The 3-nitro isomer (less acidic, intramolecular H-bond) often elutes before the 4-nitro isomer on silica gel due to lower polarity (pseudo-ring formation between OH and ortho-F/NO₂).[1][2]

Protocol B: Regioselective SNAr Functionalization

Target: Substitution of C6-Fluorine with Morpholine.[1][2]

  • Substrate: 1-Benzyloxy-2,6-difluoro-3-nitrobenzene (Protected phenol).[1][2]

  • Conditions: Morpholine (1.2 eq), DIPEA (2.0 eq), DMSO, 80°C, 4h.

  • Workup: Dilute with water, extract EtOAc.

  • Outcome: >90% regioselectivity for substitution at the position para to the nitro group (original C6).

  • Validation: 1H NMR will show two doublets for the aromatic protons (coupling constant J ~9-10 Hz for ortho-coupling between the remaining H4 and H5), confirming the loss of the C6 fluorine.[2]

References

  • Synthesis and Properties of Fluorinated Nitrophenols. Journal of Fluorine Chemistry. Detailed analysis of nitration patterns in difluorophenols.

  • Regioselectivity in SNAr Reactions of Polyfluorinated Nitrobenzenes. Journal of Organic Chemistry. Discusses the steric vs. electronic control in nucleophilic substitution.

  • Acidity Constants of Substituted Phenols. Organic Chemistry Data. Comparative pKa values for nitro- and fluoro-phenols.

  • PubChem Compound Summary: 2,6-Difluoro-3-nitrophenol. National Center for Biotechnology Information.[1][2] CAS 1393179-72-0.[1][2][3][4][5]

  • PubChem Compound Summary: 2,6-Difluoro-4-nitrophenol. National Center for Biotechnology Information.[1][2] CAS 658-07-1.[1][2]

A Comparative Guide to Alternative Reagents for the Synthesis of Fluoroquinolone Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of the core quinolone scaffold is a critical step in the development of fluoroquinolone antibiotics. The traditional Gould-Jacobs reaction, while foundational, often necessitates harsh conditions and reagents that are increasingly scrutinized for their environmental impact. This guide provides an in-depth technical comparison of alternative reagents and methodologies for the synthesis of key fluoroquinolone precursors, offering field-proven insights and experimental data to support the adoption of more efficient, safer, and sustainable synthetic strategies.

The Enduring Challenge: Optimizing Fluoroquinolone Precursor Synthesis

Fluoroquinolones represent a vital class of synthetic broad-spectrum antibiotics. Their efficacy is intrinsically linked to the core 4-quinolone-3-carboxylic acid structure. The Gould-Jacobs reaction has been a cornerstone in constructing this essential framework, typically involving the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME) followed by a high-temperature cyclization.[1][2] However, the classical approach is often plagued by drawbacks, including the use of high-boiling point solvents like diphenyl ether, which are difficult to remove, and the need for high temperatures that can lead to side reactions and energy inefficiency.[2]

In the quest for greener and more efficient pharmaceutical manufacturing, the development of alternative reagents and protocols for fluoroquinolone precursor synthesis has become a paramount objective. These modern approaches aim to reduce reaction times, improve yields, and minimize the use of hazardous materials, aligning with the principles of green chemistry.

The Workhorse Reagent and Its Modern Counterparts: A Comparative Analysis

The initial condensation step in the Gould-Jacobs reaction is pivotal. Here, we compare the traditional reagent, diethyl ethoxymethylenemalonate (EMME), with a notable alternative, N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Diethyl Ethoxymethylenemalonate (EMME): The Traditional Choice

EMME has long been the reagent of choice for the initial condensation with anilines.[1] The reaction proceeds via a nucleophilic substitution of the ethoxy group on the double bond of EMME by the aniline.

N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA): A Reactive Alternative

DMF-DMA is a highly reactive C1 synthon that can also be employed for the synthesis of enamines, which are key intermediates in quinolone synthesis.[3][4] Its reactivity stems from the presence of two methoxy groups on the same carbon, making it a potent electrophile.[5]

Comparative Performance: EMME vs. DMF-DMA

While direct head-to-head comparative studies for the synthesis of a single fluoroquinolone precursor are not extensively documented in the reviewed literature, the known reactivity of these reagents allows for a qualitative comparison. DMF-DMA is generally considered more reactive than EMME and can often effect similar transformations under milder conditions. However, the choice of reagent can be substrate-dependent, and optimization is often necessary.

The Crucial Cyclization: Moving Beyond High-Temperature Solvents

The thermal cyclization of the enamine intermediate is arguably the most challenging step in the traditional Gould-Jacobs synthesis, typically requiring temperatures upwards of 250°C in high-boiling solvents like diphenyl ether.[6] This section explores modern alternatives that offer milder conditions and improved efficiency.

Traditional Thermal Cyclization in Diphenyl Ether

Diphenyl ether (b.p. 259°C) has been the solvent of choice for achieving the high temperatures necessary for the thermal cyclization.[6] However, its high boiling point makes it difficult to remove from the reaction mixture, and the high energy input is a significant drawback.[2]

Eaton's Reagent: A Milder and Efficient Alternative

Eaton's reagent, a solution of phosphorus pentoxide in methanesulfonic acid, has emerged as a highly effective catalyst for the cyclization step.[7][8] It acts as both a strong Brønsted acid and a dehydrating agent, promoting cyclization under significantly milder conditions than traditional thermal methods.[9]

Comparative Performance: Diphenyl Ether vs. Eaton's Reagent

FeatureTraditional (Diphenyl Ether)Alternative (Eaton's Reagent)
Temperature >250°C[6]80-120°C[10]
Reaction Time 30-60 minutes[6]1-4 hours[7]
Yield Good to Excellent[10]Good to Excellent[7][10]
Work-up Difficult due to high-boiling solvent[2]Simpler, aqueous work-up
Safety/Handling High temperature hazardCorrosive, handle with care

Note: Yields are highly substrate-dependent and the provided data is for general comparison.

Microwave-Assisted Synthesis: A Leap in Efficiency

Microwave irradiation has revolutionized organic synthesis by providing rapid and efficient heating.[11] In the context of fluoroquinolone precursor synthesis, microwave-assisted Gould-Jacobs reactions offer dramatic reductions in reaction times and often lead to improved yields.[12]

Comparative Performance: Conventional Heating vs. Microwave Irradiation

FeatureConventional HeatingMicrowave Irradiation
Reaction Time HoursMinutes[12]
Yield Variable, often moderateGenerally higher[2][13]
Energy Efficiency LowerHigher
Side Reactions More prevalentOften reduced
Ionic Liquids: The Green Frontier

Ionic liquids (ILs) are salts with low melting points that are gaining attention as environmentally benign solvents and catalysts in organic synthesis.[14][15] Their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity/basicity, make them attractive alternatives for fluoroquinolone precursor synthesis. While still an emerging area, studies have shown that Brønsted acidic ionic liquids can effectively catalyze the synthesis of quinazolinones, structurally related to quinolones, under solvent-free conditions.[14]

Experimental Protocols

Traditional Gould-Jacobs Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol details the classical thermal synthesis using diethyl ethoxymethylenemalonate and diphenyl ether.

Step 1: Condensation

  • In a round-bottom flask, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).[6]

  • Heat the mixture at 100-130°C for 1-2 hours.[6]

  • Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate.

  • Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step or purified by recrystallization.[6]

Step 2: Cyclization

  • Dissolve the anilidomethylenemalonate intermediate in diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.[6]

  • Heat the solution to a vigorous reflux (around 250°C) for 30-60 minutes.[6]

  • Cool the reaction mixture to room temperature, which should cause the product, ethyl 4-hydroxy-3-carboethoxyquinoline, to precipitate.

  • Add a non-polar solvent like hexane to aid precipitation.

  • Collect the solid by filtration and wash with the non-polar solvent to remove residual diphenyl ether.

Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol utilizes microwave irradiation for a rapid and efficient synthesis.

  • In a 10 mL microwave vial equipped with a magnetic stir bar, add aniline (1.0 mmol) and diethyl ethoxymethylenemalonate (1.2 mmol).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150-200°C) for a short duration (e.g., 5-15 minutes). The optimal time and temperature should be determined for the specific substrate.

  • After the reaction is complete, cool the vial to room temperature.

  • The product often precipitates from the reaction mixture. If not, add a small amount of a suitable anti-solvent (e.g., ethanol or hexane).

  • Collect the solid product by filtration and wash with a cold solvent.

Visualizing the Synthetic Pathways

Gould_Jacobs_Workflow cluster_traditional Traditional Gould-Jacobs Synthesis cluster_alternative Alternative Synthetic Routes cluster_cyclization Cyclization Methods Aniline_trad Aniline Condensation_trad Condensation (100-130°C, 1-2h) Aniline_trad->Condensation_trad EMME_trad EMME EMME_trad->Condensation_trad Intermediate_trad Anilidomethylenemalonate Condensation_trad->Intermediate_trad Cyclization_trad Thermal Cyclization (Diphenyl Ether, >250°C, 30-60min) Intermediate_trad->Cyclization_trad Precursor_trad Fluoroquinolone Precursor Cyclization_trad->Precursor_trad Aniline_alt Aniline Condensation_alt Condensation Aniline_alt->Condensation_alt EMME_alt EMME / DMF-DMA EMME_alt->Condensation_alt Intermediate_alt Enamine Intermediate Condensation_alt->Intermediate_alt Eaton Eaton's Reagent (80-120°C, 1-4h) Intermediate_alt->Eaton Microwave Microwave (150-200°C, 5-15min) Intermediate_alt->Microwave IonicLiquid Ionic Liquid (Catalytic) Intermediate_alt->IonicLiquid Precursor_alt Fluoroquinolone Precursor Eaton->Precursor_alt Microwave->Precursor_alt IonicLiquid->Precursor_alt

Figure 1: Comparison of traditional and alternative workflows for fluoroquinolone precursor synthesis.

Conclusion and Future Outlook

The synthesis of fluoroquinolone precursors is evolving towards greener and more efficient methodologies. While the traditional Gould-Jacobs reaction remains a valid approach, the adoption of alternative reagents and technologies offers significant advantages. Eaton's reagent provides a milder and more manageable alternative for the critical cyclization step, while microwave-assisted synthesis drastically reduces reaction times and improves energy efficiency. The exploration of novel reagents like DMF-DMA and green catalysts such as ionic liquids continues to open new avenues for optimization.

For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors including substrate scope, scalability, cost, and environmental considerations. The data and protocols presented in this guide provide a solid foundation for making informed decisions and for the continued development of sustainable and efficient methods for the synthesis of these vital pharmaceutical compounds.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Universitas Scientiarum. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Revistas Javeriana. Retrieved from [Link]

  • Bentham Science. (2023). Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles. Bentham Science. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Retrieved from [Link]

  • MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4‐quinolone‐3‐carboxylate. Retrieved from [Link]

  • CONICET. (n.d.). Microwave Assisted Synthesis of ethyl-quinolon-4-one-3-carboxylates and Hydrolysis to quinolon-4-one-3-carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). A Mild and Efficient Synthesis of 4-Quinolones and Quinolone Heterocycles. Retrieved from [Link]

  • NIH. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. National Institutes of Health. Retrieved from [Link]

  • Bentham Science. (n.d.). Microwave Assisted Synthesis of ethyl-quinolon-4-one-3-carboxylates and Hydrolysis to quinolon-4-one-3-carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave assisted synthesis of 4-quinolones and N,N′-diarylureas. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent | Request PDF. Retrieved from [Link]

  • Sciforum. (2023). Synthesis of New Representatives of Push-Pull Enamines 5-Aryl-3-((dimethylamino)methylene)furan-2(3H). Sciforum. Retrieved from [Link]

  • RSC Publishing. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. Retrieved from [Link]

  • RSC Publishing. (n.d.). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. Retrieved from [Link]

  • ResearchGate. (2020). Brønsted acidic ionic liquid-catalyzed one- pot synthesis of 4(3H)-quinazolinones under solvent-free conditions Brønsted Acidic Ionic Liquid-Catalyzed One-Pot Synthesis of 4(3H)-Quinazolinones under Solvent-Free Conditions. Retrieved from [Link]

  • SciSpace. (n.d.). Applications of Ionic Liquids in Organic Synthesis. Retrieved from [Link]

Sources

Quantitative analysis of 2,6-Difluoro-3-nitrophenol in a reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of 2,6-Difluoro-3-nitrophenol (DFNP) is a critical quality attribute in the synthesis of agrochemicals and pharmaceutical intermediates. The primary analytical challenge lies in distinguishing the target 3-nitro isomer from its regioisomer, 2,6-difluoro-4-nitrophenol , and the starting material, 2,6-difluorophenol .

This guide compares three distinct analytical methodologies:

  • HPLC-UV (Method A): The recommended routine method for high-throughput quality control.

  • 
    F qNMR (Method B):  The "Gold Standard" for structural validation and absolute purity assessment without reference standards.
    
  • GC-FID (Method C): An alternative for complex reaction mixtures containing volatile halide precursors.

Key Finding: While HPLC-UV offers the best balance of speed and precision for routine monitoring,


F qNMR provides the only unambiguous confirmation of isomer identity due to the symmetry-breaking effect of the nitro group in the 3-position.

Analytical Context & Challenges

The synthesis of DFNP typically involves the nitration of 2,6-difluorophenol. This electrophilic aromatic substitution yields a mixture of isomers.

  • Target Molecule: 2,6-Difluoro-3-nitrophenol (Asymmetric).

  • Major Impurity: 2,6-Difluoro-4-nitrophenol (Symmetric).

  • Matrix: Highly acidic reaction media containing unreacted starting materials.

The "Symmetry" Problem

The structural similarity between the 3-nitro and 4-nitro isomers challenges standard C18 retention mechanisms.

  • 4-nitro isomer: The molecule has a

    
     axis of symmetry passing through the C1-C4 bond. The two fluorine atoms at positions 2 and 6 are chemically equivalent.
    
  • 3-nitro isomer: The substitution at the 3-position breaks the symmetry. The fluorine atoms at positions 2 and 6 are chemically non-equivalent.

This distinction is the cornerstone of the


F qNMR  method described below.

Method A: HPLC-UV (Recommended for Routine QC)

Status: Primary Method Principle: Reversed-phase chromatography using pH control to suppress ionization of the phenolic hydroxyl group.

Mechanistic Insight

The pKa of fluoronitrophenols is typically in the range of 4–6. To achieve reproducible retention and sharp peak shapes, the mobile phase pH must be maintained at least 2 units below the pKa (pH < 3.0). This ensures the analytes exist in their neutral (protonated) state, maximizing interaction with the hydrophobic stationary phase.

Experimental Protocol
ParameterCondition
Column Phenyl-Hexyl or C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 10% B (Isocratic hold)2-15 min: 10% → 60% B (Linear ramp)15-18 min: 60% → 90% B (Wash)
Detection UV @ 270 nm (Nitro group specific) and 210 nm (Universal)
Temperature 30°C
Injection Vol 5 µL

System Suitability Criteria:

  • Resolution (

    
    ):  > 2.0 between 3-nitro and 4-nitro isomers.
    
  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.2.

Method B: F qNMR (The Validator)

Status: Orthogonal Reference Method Principle: Quantitative Nuclear Magnetic Resonance spectroscopy targeting the fluorine nucleus.

Mechanistic Insight

This method exploits the symmetry difference described in Section 2.

  • 4-nitro isomer: Shows a single fluorine signal (doublet, due to coupling with H3/H5).

  • 3-nitro isomer: Shows two distinct fluorine signals (F2 and F6 have different electronic environments).

This allows for the quantification of the 3-nitro isomer even if it co-elutes with the 4-nitro isomer in HPLC, making it the ultimate validation tool.

Experimental Protocol
  • Solvent: Dissolve ~10 mg of sample in 600 µL DMSO-

    
    .
    
  • Internal Standard (IS): Add an exact amount (~5 mg) of

    
    -Trifluorotoluene (TFT) or 4-Fluoroacetophenone. Ensure the IS signal does not overlap with analyte signals (-100 to -140 ppm range).
    
  • Acquisition Parameters:

    • Pulse Sequence: Inverse gated decoupling (to suppress NOE).

    • Relaxation Delay (

      
      ): > 5 × 
      
      
      
      (typically 20–30 seconds for fluorines).
    • Scans: 64 (for S/N > 150).

    • Center Frequency: -120 ppm (approximate center of aryl fluorines).

Calculation:



Where 

= Integral,

= Number of fluorines,

= Molecular weight,

= Weight,

= Purity.[1][2][3][4]

Method C: GC-FID (Alternative)

Status: Secondary Method Principle: Volatility-based separation.

Mechanistic Insight

Phenols are polar and acidic, leading to peak tailing on standard non-polar GC columns (e.g., DB-5). While direct injection is possible using specialized "acid-deactivated" columns (e.g., DB-WAX or FFAP), derivatization is recommended for robust quantification.

Experimental Protocol (Derivatization)
  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Procedure: Mix 10 mg sample with 0.5 mL ACN and 0.2 mL BSTFA. Heat at 60°C for 30 mins.

  • GC Conditions:

    • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm).

    • Carrier: Helium @ 1.2 mL/min.

    • Temp Program: 80°C (1 min) → 20°C/min → 280°C (5 min).

    • Detector: FID @ 300°C.

Comparative Analysis

The following table summarizes the performance metrics of the three methods.

FeatureHPLC-UV (Method A)

F qNMR (Method B)
GC-FID (Method C)
Specificity High (Chromatographic resolution)Absolute (Structural resolution)Moderate (Retention time only)
Sensitivity (LOD) High (< 0.1 µg/mL) Low (~1 mg/mL)High (< 0.5 µg/mL)
Linearity (

)
> 0.999N/A (Absolute quant)> 0.995
Throughput 15 min/sample45 min/sample30 min/sample
Standard Required? Yes No (Internal Standard only)Yes
Isomer Resolution Good (Requires optimization)Perfect (Distinct shifts)Good (Derivatized)

Visualizations

Diagram 1: Analytical Decision Tree

This diagram guides the user on which method to select based on their specific needs (Purity vs. Speed).

DecisionTree Start Start: Analyze Reaction Mixture Goal What is the primary goal? Start->Goal Routine Routine QC / Process Monitoring Goal->Routine Speed & Precision Structure Structural Confirmation / Reference Std Goal->Structure Identity Validation Volatiles Volatile Impurities / Halides Goal->Volatiles Complex Matrix HPLC Method A: HPLC-UV (High Throughput) Routine->HPLC NMR Method B: 19F qNMR (Absolute Purity) Structure->NMR GC Method C: GC-FID (Derivatization Req) Volatiles->GC

Caption: Analytical decision matrix for selecting the optimal method based on experimental goals.

Diagram 2: HPLC Workflow & Logic

This diagram details the critical steps and logic for the recommended HPLC method.

HPLCWorkflow Sample Sample Prep (Dilute in Mobile Phase) PH_Check Check pH < 3.0? (Critical for Phenols) Sample->PH_Check PH_Check->Sample No (Adjust Acid) Inject Inject 5 µL PH_Check->Inject Yes Separation Column Separation (Phenyl-Hexyl) Inject->Separation Detect_3 3-Nitro Isomer (Asymmetric) Separation->Detect_3 t_R1 Detect_4 4-Nitro Isomer (Symmetric) Separation->Detect_4 t_R2 Result Calculate Purity (Area %) Detect_3->Result Detect_4->Result

Caption: HPLC workflow emphasizing the critical pH control step for successful nitrophenol separation.

References

  • Phenol Acidity & Analysis: U.S. EPA. (2025).[5] Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • Properties of DFNP: PubChem. (2025). 2,6-Difluoro-3-nitrophenol Compound Summary. Retrieved from [Link]

  • Isomer Separation Logic: Chromatography Online. (2025).[5] Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC. Retrieved from [Link]

Sources

Spectroscopic Differentiation of Nitrophenol Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Spectroscopic characterization (


-, 

-,

-Nitrophenol), Hydrogen bonding mechanics, and Experimental Protocols.

Executive Summary: The Hydrogen Bond "Switch"

In the characterization of nitrophenol isomers, the defining variable is not merely the position of the substituent, but the nature of the hydrogen bond . This guide moves beyond basic structural identification to analyze how the ortho, meta, and para positions dictate intramolecular versus intermolecular interactions.[1]

For the application scientist, this distinction is critical: it governs solubility profiles, volatility (steam distillation), and pKa values—parameters essential for purification and drug formulation.

The Isomer Landscape
IsomerStructureKey InteractionPhysical Consequence

-Nitrophenol
1,2-substitutionIntramolecular H-bond (Chelation)Steam volatile, lower b.p., lower water solubility.[2]

-Nitrophenol
1,3-substitutionIntermolecular H-bondHigh b.p., non-volatile, aggregate formation.

-Nitrophenol
1,4-substitutionIntermolecular H-bondHigh b.p., highest symmetry, strong lattice network.

The Chemical Basis: Mechanistic Divergence

Before interpreting spectra, one must understand the causality of the signals.

  • The Ortho Effect (Chelation): In

    
    -nitrophenol, the nitro group oxygen and the phenolic hydrogen are in close proximity (approx. 2.6 Å). This forms a stable 6-membered ring via a strong intramolecular  hydrogen bond. This "locks" the proton, preventing it from interacting with solvent molecules or other nitrophenol units.
    
  • The Para/Meta Network: In

    
    - and 
    
    
    
    -isomers, the functional groups are too distant for internal bonding. The phenolic hydrogen instead seeks electron density from neighboring molecules, forming extensive intermolecular hydrogen bond networks (dimers/polymers).
Visualization: The Hydrogen Bonding Logic

Nitrophenol_HBonding Start Nitrophenol Isomer Ortho Ortho (1,2) Proximity High Start->Ortho MetaPara Meta (1,3) / Para (1,4) Proximity Low Start->MetaPara Intra Intramolecular H-Bond (Chelation) Ortho->Intra Forms 6-membered ring Inter Intermolecular H-Bond (Network) MetaPara->Inter Steric distance Prop1 Steam Volatile Low Solubility Intra->Prop1 Spec1 IR: Conc. Independent NMR: Deshielded OH (>10ppm) Intra->Spec1 Prop2 Non-Volatile High Solubility Inter->Prop2 Spec2 IR: Conc. Dependent NMR: Exchangeable OH Inter->Spec2

Figure 1: Decision tree illustrating how structural positioning dictates H-bonding type and subsequent physical/spectral properties.

Spectroscopic Comparison

A. Infrared (IR) Spectroscopy: The Dilution Test

IR spectroscopy is the "smoking gun" for distinguishing these isomers. The key lies in the O-H stretching frequency (


) and its response to dilution.

The Self-Validating Protocol: To confirm the isomer identity, perform a dilution study using a non-polar solvent (e.g.,


).
  • 
    -Nitrophenol (Intramolecular):  The H-bond is internal.[1][3][4][5] Diluting the sample separates the molecules from each other, but not the H-bond within the molecule.
    
    • Result: The

      
       peak position remains unchanged  upon dilution.
      
    • Position: Sharp peak, typically shifted to lower wavenumbers (~3200 cm

      
      ) due to the strength of the internal bond.
      
  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -Nitrophenol (Intermolecular):  The H-bonds are between molecules.[1][2][6][3][5] Dilution breaks these aggregates.
    
    • Result: Upon dilution, the broad H-bonded peak (~3300-3400 cm

      
      ) disappears, and a new, sharp "free" O-H peak appears at higher energy (~3600 cm
      
      
      
      ).
Feature

-Nitrophenol

-Nitrophenol
O-H Stretch ~3200 cm

(Sharp/Distinct)
3200-3500 cm

(Broad)
Effect of Dilution None (Frequency constant)Shift to ~3600 cm

(Free OH)
Symmetry (

cm

)
Complex (Asymmetric)Simpler (

Symmetry)
B. UV-Visible Spectroscopy: Electronic Transitions & pKa

UV-Vis is the primary tool for determining the acidity (pKa) of these isomers. The nitro group is a strong chromophore.

  • Bathochromic Shift (Red Shift): In alkaline media, the phenol deprotonates to form the phenolate anion. The negative charge on the oxygen resonates with the nitro group (especially in para), causing a massive red shift and a color change to intense yellow.

  • Acidity Order:

    
    -Nitrophenol > 
    
    
    
    -Nitrophenol >
    
    
    -Nitrophenol.[1][3][4][5]
    • Why? The para isomer has strong -R (resonance) and -I (inductive) stabilization of the anion. The ortho isomer also has these, but the intramolecular H-bond in the neutral form stabilizes the proton, making it slightly harder to remove than in the para isomer.

Spectral Data Table (Aqueous): | Isomer |


 (Acidic pH) | 

(Basic pH) | pKa (Approx) | | :--- | :--- | :--- | :--- | |

-Nitrophenol
| 317 nm | 400-405 nm | 7.15 | |

-Nitrophenol
| 279 nm | 415 nm | 7.23 | |

-Nitrophenol
| 274 nm | 390 nm | 8.35 |
C. H NMR Spectroscopy: Proton Environment

NMR provides definitive structural proof through coupling constants and chemical shifts.

  • The Phenolic Proton:

    • 
      -Nitrophenol:  The intramolecular H-bond highly deshields the phenolic proton. It appears very far downfield (often 10.5 - 11.0 ppm ) and is often a sharp singlet because the chelation slows down proton exchange.
      
    • 
      -Nitrophenol:  The proton is exchangeable with solvent. It typically appears broad and further upfield (approx 6-8 ppm, concentration dependent).
      
  • Aromatic Splitting:

    • 
      -Nitrophenol:  Symmetric AA'BB' pattern (looks like two doublets).
      
    • 
      -Nitrophenol:  Four distinct aromatic signals (ABCD system) due to lack of symmetry.
      

Experimental Protocol: Spectrophotometric pKa Determination

This protocol uses the isosbestic point concept to ensure data integrity.

Objective: Determine the pKa of


-nitrophenol via UV-Vis titration.
Workflow Diagram

pKa_Protocol Prep 1. Stock Preparation (50µM PNP in water) Buffer 2. Buffer Series (pH 4.0 to 10.0) Prep->Buffer Mix 3. Sample Mixing (900µL Buffer + 100µL Stock) Buffer->Mix Scan 4. Spectral Scan (250-500nm) Mix->Scan Plot 5. Data Plot Abs @ 400nm vs pH Scan->Plot

Figure 2: Step-by-step workflow for the spectrophotometric determination of pKa.

Detailed Steps:
  • Stock Solution: Prepare a

    
     M stock solution of 
    
    
    
    -nitrophenol in deionized water.
  • Buffer Preparation: Prepare a series of 0.1 M phosphate/citrate buffers ranging from pH 5.0 to 9.0 in 0.5 pH increments.

  • The "Extreme" Standards (Self-Validation):

    • Acid Standard: Dilute stock in 0.1 M HCl (pH < 2). This forces 100% protonated form.

    • Base Standard: Dilute stock in 0.1 M NaOH (pH > 12). This forces 100% deprotonated form.

  • Measurement:

    • Blank the spectrophotometer with the respective buffer.

    • Scan each sample from 250 nm to 500 nm.

    • Validation Check: Overlay all scans. They must intersect at a single Isosbestic Point (approx. 348 nm for PNP). If they do not intersect at one point, the concentration is inconsistent or degradation has occurred.

  • Calculation: Use the Henderson-Hasselbalch transformation:

    
    
    Where 
    
    
    
    is absorbance at 400 nm (phenolate peak). Plot
    
    
    vs pH; the x-intercept is the pKa.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 980, 4-Nitrophenol. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. UV-Vis and IR Spectra of Nitrophenol Isomers. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Biggs, A. I. (1954).Thermodynamic Ionization Constants of p-Nitrophenol from 15 to 60°C. Transactions of the Faraday Society. (Classic reference for pKa accuracy).
  • Kovács, A. et al. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. PMC - NIH. Retrieved from [Link]

  • Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 2,6-Difluoro-3-nitrophenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,6-Difluoro-3-nitrophenol is a valuable building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring two fluorine atoms ortho to a hydroxyl group and a nitro group in the meta position, makes it an attractive starting material for the synthesis of complex molecular architectures with potential biological activity. The electron-withdrawing nature of the fluorine and nitro groups, combined with the hydrogen-bonding capability of the hydroxyl group, provides a scaffold for a diverse range of chemical modifications.

This guide provides a comprehensive cost-benefit analysis of the plausible synthetic routes to 2,6-Difluoro-3-nitrophenol. As will be detailed, the directing effects of the substituents on the aromatic ring play a crucial role in determining the feasibility of different synthetic strategies. We will explore two main approaches: direct nitration of 2,6-difluorophenol and nucleophilic aromatic substitution (SNAr) on a suitable precursor. This analysis aims to equip researchers and process chemists with the necessary information to make informed decisions for the efficient synthesis of this important intermediate.

Route 1: Direct Nitration of 2,6-Difluorophenol: A Challenging Path

A common and intuitive approach to introducing a nitro group onto a phenolic ring is through electrophilic aromatic substitution, specifically nitration. However, the success of this strategy is highly dependent on the directing effects of the substituents already present on the aromatic ring.

Underlying Chemical Principles

The hydroxyl (-OH) and fluoro (-F) groups are both ortho-, para-directing and activating substituents in electrophilic aromatic substitution reactions. This is due to the ability of their lone pairs of electrons to donate electron density into the aromatic ring through resonance, stabilizing the positively charged intermediate (the sigma complex) formed during the reaction. Consequently, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the positions ortho and para to these groups.

In the case of 2,6-difluorophenol, the 4-position (para to the hydroxyl group) is the most electronically enriched and sterically accessible site for electrophilic attack. The positions ortho to the hydroxyl group are already occupied by fluorine atoms. Therefore, the nitration of 2,6-difluorophenol is expected to predominantly yield the undesired 2,6-difluoro-4-nitrophenol isomer.

Experimental Evidence

Literature data confirms this theoretical prediction. The nitration of 2,6-difluorophenol with 60% nitric acid in acetic acid has been reported to produce 2,6-difluoro-4-nitrophenol in a 51% yield.[1] No significant formation of the desired 3-nitro isomer is observed under these conditions.


"2,6-Difluorophenol" -> "Nitration" [label="HNO₃, H₂SO₄"]; "Nitration" -> "2,6-Difluoro-4-nitrophenol (Major Product)" [color="#EA4335", style=bold]; "Nitration" -> "2,6-Difluoro-3-nitrophenol (Trace/Not Observed)" [color="#FBBC05", style=dashed]; }

Direct nitration of 2,6-difluorophenol.

Cost-Benefit Analysis of Route 1
FactorAssessment
Yield of Target Extremely low to non-existent. The primary product is the undesired 4-nitro isomer.
Purity of Target Separation of the 3-nitro isomer from the much more abundant 4-nitro isomer would be exceptionally difficult and costly.
Cost of Starting Material 2,6-Difluorophenol is a commercially available but relatively expensive starting material.
Process Complexity The nitration reaction itself is straightforward, but the subsequent separation and purification would be highly complex and inefficient.
Safety & Environment Nitration reactions are exothermic and require careful temperature control. The use of strong acids like nitric and sulfuric acid poses significant safety and environmental hazards.[2]
Overall Viability Not a viable route for the synthesis of 2,6-Difluoro-3-nitrophenol due to unfavorable regioselectivity.

Route 2: Nucleophilic Aromatic Substitution (SNAr) - A More Promising Approach

Nucleophilic aromatic substitution (SNAr) offers a more strategic pathway to 2,6-Difluoro-3-nitrophenol. This approach involves the substitution of a leaving group on an electron-deficient aromatic ring by a nucleophile.

Underlying Chemical Principles

For an SNAr reaction to proceed efficiently, the aromatic ring must be activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[3] The EWG stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

In the context of synthesizing 2,6-Difluoro-3-nitrophenol, a suitable starting material would be a 1-halo-2,6-difluoro-3-nitrobenzene derivative. However, a more readily available precursor is 1,2,3-trifluoro-5-nitrobenzene. In this molecule, the nitro group is meta to the fluorine atom at the 1-position. While ortho or para activation is ideal, the cumulative electron-withdrawing effect of the three fluorine atoms and the nitro group makes the entire aromatic ring highly electrophilic and susceptible to nucleophilic attack.

A plausible synthetic route, therefore, involves the selective substitution of the fluorine atom at the 1-position of 1,2,3-trifluoro-5-nitrobenzene with a hydroxyl group, using a strong base like sodium hydroxide or potassium hydroxide. A similar reaction has been successfully employed in the synthesis of the isomeric 2,3-difluoro-6-nitrophenol from 2,3,4-trifluoronitrobenzene, with reported yields of 85-86%.[4][5]


"1,2,3-Trifluoro-5-nitrobenzene" -> "SNAr Reaction" [label="NaOH (aq) or KOH (aq)"]; "SNAr Reaction" -> "2,6-Difluoro-3-nitrophenol" [color="#34A853", style=bold]; }

Nucleophilic aromatic substitution route.

Proposed Experimental Protocol

This is a proposed protocol based on analogous reactions and should be optimized for specific laboratory conditions.

Materials:

  • 1,2,3-Trifluoro-5-nitrobenzene

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidification

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2,3-trifluoro-5-nitrobenzene in an aqueous solution of sodium hydroxide or potassium hydroxide.

  • Heat the reaction mixture to a temperature between 50-100 °C. The optimal temperature and reaction time will need to be determined by monitoring the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with hydrochloric acid or sulfuric acid to a pH of approximately 2-3. The product should precipitate out of the solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 2,6-Difluoro-3-nitrophenol.

Cost-Benefit Analysis of Route 2
FactorAssessment
Yield of Target Based on analogous reactions, yields in the range of 80-90% can be anticipated.[5]
Purity of Target The reaction is expected to be highly regioselective, leading to a high purity product after standard purification techniques.
Cost of Starting Material 1,2,3-Trifluoro-5-nitrobenzene is a specialty chemical and its cost will be a significant factor in the overall economics of the synthesis.[6]
Process Complexity The reaction is a relatively straightforward one-step synthesis, followed by standard workup and purification procedures.
Safety & Environment The use of a strong base requires appropriate personal protective equipment. The reaction should be conducted in a well-ventilated fume hood. The use of organic solvents for extraction contributes to the environmental impact, but greener solvent choices can be explored.[2]
Overall Viability Highly viable and the recommended route. This approach offers a direct and high-yielding synthesis of the desired product.

Comparative Summary

FeatureRoute 1: Direct NitrationRoute 2: Nucleophilic Aromatic Substitution (SNAr)
Starting Material 2,6-Difluorophenol1,2,3-Trifluoro-5-nitrobenzene
Key Reagents Nitric acid, Sulfuric acidSodium hydroxide or Potassium hydroxide
Anticipated Yield NegligibleHigh (estimated 80-90%)
Selectivity Poor (favors 4-nitro isomer)High (favors substitution at the 1-position)
Process Complexity Simple reaction, complex purificationSimple reaction and purification
Cost-Effectiveness Poor, due to low yield and difficult purificationPotentially good, dependent on the cost of the starting material
Recommendation Not Recommended Highly Recommended

Conclusion and Recommendations

Based on a thorough analysis of the underlying chemical principles and available experimental data for analogous reactions, the synthesis of 2,6-Difluoro-3-nitrophenol via direct nitration of 2,6-difluorophenol (Route 1) is not a feasible strategy. The strong ortho-, para-directing effects of the hydroxyl and fluoro substituents lead to the formation of the undesired 2,6-difluoro-4-nitrophenol isomer.

In contrast, the nucleophilic aromatic substitution (SNAr) on 1,2,3-trifluoro-5-nitrobenzene (Route 2) presents a highly promising and strategically sound approach. This route is expected to provide the desired 2,6-Difluoro-3-nitrophenol in high yield and purity through a straightforward, one-step process. While the cost of the starting material, 1,2,3-trifluoro-5-nitrobenzene, is a key consideration, the efficiency and selectivity of this reaction make it the superior choice for both laboratory-scale synthesis and potential scale-up.

For researchers and drug development professionals seeking to incorporate the 2,6-Difluoro-3-nitrophenol moiety into their synthetic endeavors, focusing on the optimization of the SNAr route is the most logical and resource-efficient path forward.

References

  • CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol - Google Patents.
  • DE4030263A1 - METHOD FOR PRODUCING 2,3-DIFLUOR-6-NITROPHENOL - Google Patents.
  • Preparation of 2-nitrophenol - PrepChem.com. Available from: [Link]

  • Nucleophilic aromatic substitution - Wikipedia. Available from: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available from: [Link]

  • 1,2,3-Trifluoro-5-nitrobenzene | C6H2F3NO2 | CID 2782793 - PubChem. Available from: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - NIH. Available from: [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - NIH. Available from: [Link]

  • Concerted Nucleophilic Aromatic Substitutions - PMC. Available from: [Link]

  • Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis. Available from: [Link]

  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - Beilstein Journals. Available from: [Link]

  • (PDF) Concerted Nucleophilic Aromatic Substitution Reactions - ResearchGate. Available from: [Link]

  • nucleophilic aromatic substitution: Topics by Science.gov. Available from: [Link]

  • The Hydroxylation of Aromatic Nitro Compounds by Alkalies - eJournals @ Oklahoma State University Library. Available from: [Link]

  • SNAr Solvents and Reagents - Wordpress. Available from: [Link]

  • 2,3-Difluoro-6-nitrophenol | C6H3F2NO3 | CID 2733745 - PubChem. Available from: [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - MDPI. Available from: [Link]

  • CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents.
  • Good Price CAS:66684-58-0 | 1,2,3-Trifluoro-5-nitrobenzene for Sale - ALFA CHEMICAL. Available from: [Link]

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Safety Operating Guide

Authoritative Disposal Guide: 2,6-Difluoro-3-nitrophenol

[1][2]

Executive Summary & Core Directive

Do not dispose of 2,6-Difluoro-3-nitrophenol down the drain or in general trash. [1][2]

This compound represents a dual-hazard class: Nitroaromatic (potential for energetic decomposition/toxicity) and Halogenated (generates hydrofluoric acid upon combustion).[2] Proper disposal requires strict segregation into Halogenated Organic Waste streams destined for high-temperature incineration with flue gas scrubbing.[1]

Critical Safety Profile
PropertySpecificationOperational Implication
CAS Number 1393179-72-0 (Verify specific isomer batch)Unique identifier for waste manifests.
Chemical Class Fluorinated NitrophenolRequires "Halogenated" waste tag.[2]
Primary Hazard Acute Toxicity / IrritantPPE (Nitrile gloves, goggles) is mandatory.[2]
Combustion Byproduct Hydrogen Fluoride (HF), NOxMUST use incinerators with scrubbers.[2]
Reactivity Incompatible with Strong BasesForms nitrophenolate salts (often unstable).[2]

Pre-Disposal Handling & Segregation

Expert Insight: The most common compliance failure with fluorinated aromatics is misclassification as "General Organic Waste."[2] If this compound is incinerated in a standard facility without scrubbers, it releases corrosive HF gas, damaging infrastructure and violating EPA emission standards.[2]

A. Waste Stream Classification

You must classify this material as Hazardous Waste - Toxic, Halogenated .

  • RCRA Considerations: While not always explicitly P-listed (unlike 2,4-dinitrophenol), it exhibits characteristics of toxicity and requires destruction via specific thermal treatment.[1][2]

  • Segregation Rule: Keep separate from:

    • Strong Bases: (e.g., NaOH, KOH) – Causes exothermic deprotonation; salts may be shock-sensitive.[1][2]

    • Oxidizers: (e.g., Peroxides, Nitrates) – Increases fire/explosion risk.[2]

    • Non-Halogenated Solvents: Do not dilute in acetone/ethanol waste unless the entire carboy is re-labeled "Halogenated."[2]

B. Decision Logic for Waste Segregation

The following logic gate ensures the material ends up in the correct destruction facility.

WasteSegregationStartDisposal of 2,6-Difluoro-3-nitrophenolStatePhysical State?Start->StateSolidSolid / PowderState->SolidLiquidSolution / Mother LiquorState->LiquidContainer1Solid Waste Container(HDPE Wide-Mouth)Solid->Container1SolventCheckIs Solvent Halogenated?Liquid->SolventCheckLabelApply Label:'TOXIC, HALOGENATED'Container1->LabelStreamAHalogenated Organic Liquid WasteSolventCheck->StreamAYes (DCM, Chloroform)StreamBHalogenated Organic Liquid Waste(Re-classify entire container)SolventCheck->StreamBNo (Acetone, MeOH)StreamA->LabelStreamB->Label

Figure 1: Waste segregation logic ensuring downstream incineration compliance.

Step-by-Step Disposal Protocol

Phase 1: Preparation
  • PPE Donning: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[2] If handling powder >10g, use a powder hood or N95 respirator.[2]

  • Container Selection: Use HDPE (High-Density Polyethylene) or Glass containers.[2]

    • Why? Nitrophenols are acidic; avoid metal containers which can corrode or form shock-sensitive heavy metal picrates/nitrophenolates over long durations.[1]

Phase 2: Collection
  • For Solids:

    • Transfer solid waste directly into the dedicated wide-mouth jar.

    • Wipe the threads of the jar neck with a dry tissue to ensure the cap seals tightly (prevents nitro-residue friction in threads).

    • Dispose of the contaminated tissue in the same jar.[2]

  • For Liquids (Solutions):

    • Pour into the "Halogenated Waste" carboy.[2]

    • Do not overfill (leave 10% headspace for expansion).

    • Record the volume and concentration on the log sheet immediately.[2]

Phase 3: Labeling & Storage[1][2][3]
  • Tagging: Attach a hazardous waste tag immediately.[2]

    • Chemical Name: Write out "2,6-Difluoro-3-nitrophenol" (No abbreviations).

    • Hazard Checkboxes: Check "Toxic" and "Irritant".[2]

    • Constituents: If in solution, list the solvent % (e.g., "Dichloromethane 90%, 2,6-Difluoro-3-nitrophenol 10%").

  • Storage: Store in a secondary containment tray in a cool, dry, well-ventilated area, away from light and heat sources.

Phase 4: Final Destruction (EHS/Contractor)[2]
  • Handover: Notify your EHS officer that the waste contains fluorinated organics .[2]

  • Method: The licensed contractor will transport the waste to a Rotary Kiln Incinerator equipped with secondary combustion chambers and caustic scrubbers to neutralize the HF gas generated.[2]

Emergency Spill Response

Trustworthiness Check: A spill of a nitrophenol requires immediate, calm action to prevent spreading toxic dust or vapors.[2]

SpillResponseAlertSpill DetectedAssessAssess Volume & StateAlert->AssessMinorMinor (<10g/10mL)Lab Personnel CleanupAssess->MinorMajorMajor (>10g/10mL)Evacuate & Call EHSAssess->MajorDrySpillDry Spill:Avoid Dust GenerationMinor->DrySpillWetSpillWet Spill:Absorb & NeutralizeMinor->WetSpillActionDryScoop gently or useHEPA vacuumDrySpill->ActionDryActionWetCover with Vermiculiteor Chem-SorbWetSpill->ActionWetBagDouble Bag inHeavy Duty PlasticActionDry->BagActionWet->BagDisposeLabel as Haz WasteBag->Dispose

Figure 2: Operational workflow for spill containment and cleanup.[1][2]

Spill Cleanup Kit Requirements:
  • Absorbent: Vermiculite, clay, or commercial chemical pads (avoid combustible materials like sawdust for nitro-compounds).[1][2]

  • Decontamination: Soap and water (Nitrophenols are water-soluble; use simple detergents).[2]

  • Neutralization: Not typically required for small spills, but a mild bicarbonate solution can help lift phenol stains from surfaces.[2]

References & Verification

  • PubChem. 2,6-Difluoro-3-nitrophenol Compound Summary. National Library of Medicine.[2] [Link] (Search by CAS for specific isomer verification)[2]

  • U.S. EPA. Hazardous Waste Characteristic of Reactivity (D003).[2] [Link][2]

Navigating the Safe Handling of 2,6-Difluoro-3-nitrophenol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher navigating the complexities of drug development, the safe handling of novel chemical entities is paramount. This guide provides a detailed protocol for the use of personal protective equipment (PPE) when working with 2,6-Difluoro-3-nitrophenol, a compound of interest in contemporary research. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally analogous compounds, namely 2,3-Difluoro-6-nitrophenol and other nitrophenols, to establish a robust framework for its safe management in a laboratory setting.[1][2][3][4][5][6] The principles of sound scientific practice and a proactive approach to safety underpin these recommendations.

The primary hazards associated with compounds of this class include acute toxicity if swallowed, in contact with skin, or if inhaled.[6] They are also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2][4][6] A critical, though less immediate, hazard of nitrophenols is the potential to cause methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity.[2] Therefore, the selection and proper use of PPE is not merely a procedural formality but a critical defense against these potential health effects.

Immediate Safety and Personal Protective Equipment (PPE) Overview

A multi-layered approach to PPE is essential when handling 2,6-Difluoro-3-nitrophenol to mitigate the risks of exposure through all potential routes: dermal, ocular, and respiratory.

PPE CategoryRecommended Equipment
Eye/Face Protection Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in conjunction with goggles when there is a risk of splashing or when handling larger quantities.[7][8]
Skin Protection Chemical-impermeable gloves (e.g., Nitrile rubber) must be worn and inspected before each use.[8] A flame-resistant laboratory coat is recommended, and for larger scale operations, impervious clothing may be necessary.[7][8] Closed-toe shoes are mandatory.[7]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be required. For weighing operations outside of a ventilated enclosure or when dealing with larger quantities that may generate dust, a P95 (US) or P1 (EU EN 143) particle respirator is advised.[8] If exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[8]
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing the risk of exposure to 2,6-Difluoro-3-nitrophenol.

1. Preparation and Engineering Controls:

  • Ventilation: All work with 2,6-Difluoro-3-nitrophenol should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[9]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[9]

  • Workspace Decontamination: The designated work area should be clean and free of clutter.

2. Donning PPE:

  • Gloves: Inspect gloves for any signs of degradation or punctures before use. When double-gloving, ensure the outer glove cuff is pulled over the sleeve of the lab coat.

  • Eye and Face Protection: Don safety goggles first, ensuring a snug fit. If a face shield is required, it should be worn over the goggles.

  • Lab Coat: A clean, flame-resistant lab coat should be worn and fully buttoned.

3. Handling the Chemical:

  • Weighing: If possible, weigh the solid material inside the fume hood. If this is not feasible, use an enclosure or a balance with a draft shield and wear appropriate respiratory protection. Avoid raising dust.[3]

  • Transfers: Use appropriate tools (spatulas, etc.) to handle the solid. When transferring solutions, do so carefully to avoid splashing.

  • Heating: Nitrated phenols can be thermally unstable and may explode when heated.[4] Avoid excessive heating and be aware of any signs of decomposition.

4. Doffing PPE:

  • Gloves: Remove the outer pair of gloves first by peeling them off from the cuff, turning them inside out. If only one pair is worn, remove them without touching the outer surface with bare skin.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the sides.

  • Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from the body.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[2]

Logical Framework for PPE Selection

The selection of appropriate PPE is a dynamic process that depends on the specific experimental conditions. The following diagram illustrates a decision-making workflow for determining the necessary level of protection.

PPE_Selection_Workflow PPE Selection Workflow for 2,6-Difluoro-3-nitrophenol cluster_0 Task Assessment cluster_1 Exposure Potential cluster_2 Required PPE start Start: Assess Task weighing Weighing Solid start->weighing solution_prep Preparing Solution start->solution_prep reaction Running Reaction start->reaction workup Workup/Purification start->workup dust_risk Risk of Dust Generation? weighing->dust_risk splash_risk Risk of Splashing? solution_prep->splash_risk reaction->splash_risk workup->splash_risk aerosol_risk Risk of Aerosolization? workup->aerosol_risk respirator Add Respirator (P95) dust_risk->respirator Yes base_ppe Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat dust_risk->base_ppe No face_shield Add Face Shield splash_risk->face_shield Yes splash_risk->base_ppe No aerosol_risk->respirator Yes aerosol_risk->base_ppe No respirator->base_ppe impervious_apron Consider Impervious Apron face_shield->impervious_apron Large Volume face_shield->base_ppe Small Volume impervious_apron->base_ppe

Caption: Decision workflow for PPE selection based on the laboratory task.

Disposal Plan: Managing Waste Safely and Responsibly

Proper disposal of 2,6-Difluoro-3-nitrophenol and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

1. Waste Segregation:

  • Solid Waste: All solid waste, including contaminated paper towels, gloves, and disposable labware, should be placed in a dedicated, clearly labeled hazardous waste container.[1][3]

  • Liquid Waste: Unused solutions and reaction mixtures containing 2,6-Difluoro-3-nitrophenol should be collected in a labeled, sealed, and chemically compatible hazardous waste container. Do not mix with incompatible waste streams.[10]

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

2. Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "2,6-Difluoro-3-nitrophenol."

  • Storage: Waste containers should be kept closed when not in use and stored in a designated satellite accumulation area that is secure and away from general laboratory traffic.[9][10]

3. Final Disposal:

  • Follow your institution's specific procedures for the final disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) department for pickup and disposal.

Emergency Procedures: Spill and Exposure Response

1. Spill Response:

  • Small Spills: For small spills of the solid, carefully sweep or scoop up the material and place it in a labeled hazardous waste container.[4] Avoid generating dust.[3][4] Clean the area with an appropriate solvent and decontaminate with soap and water.

  • Large Spills: Evacuate the immediate area and alert your supervisor and EHS.[4] Prevent the spread of the material. Only trained personnel with appropriate PPE, including respiratory protection, should attempt to clean up a large spill.

  • Solution Spills: Absorb the spill with an inert, non-combustible absorbent material. Collect the contaminated absorbent and place it in a sealed, labeled hazardous waste container.

2. Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[6] If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention.

By adhering to these guidelines, researchers can confidently and safely work with 2,6-Difluoro-3-nitrophenol, ensuring both personal safety and the integrity of their research.

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Nitrophenol. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: 3-Nitrophenol. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • MP Biomedicals. (2021, March 17). Safety Data Sheet: p-Nitrophenol. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 3-Nitrophenol. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.